molecular formula C2H7O5P B143772 2-Hydroxyethyl phosphate CAS No. 1892-26-8

2-Hydroxyethyl phosphate

Cat. No.: B143772
CAS No.: 1892-26-8
M. Wt: 142.05 g/mol
InChI Key: PCIBVZXUNDZWRL-UHFFFAOYSA-N
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Description

2-Hydroxyethyl phosphate (C₂H₇O₅P, molecular weight: 142.047 Da) is a monoester of phosphoric acid and ethylene glycol. It is a colorless, water-soluble compound with applications in biochemistry, polymer chemistry, and industrial processes. Structurally, it consists of a two-carbon hydroxyethyl chain linked to a phosphate group, making it a key intermediate in metabolic pathways (e.g., glycolysis) and a precursor for synthesizing phosphate-containing polymers .

Synonyms: Ethylene glycol monophosphate, 2-Hydroxyethyl dihydrogen phosphate, Phosphoric acid mono(2-hydroxyethyl) ester .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl phosphate can be synthesized through the reaction of ethylene glycol with phosphoric acid. The reaction typically involves heating ethylene glycol with phosphoric acid under controlled conditions to yield this compound. The reaction can be represented as follows:

C2H4(OH)2+H3PO4C2H7O5P+H2O\text{C}_2\text{H}_4(\text{OH})_2 + \text{H}_3\text{PO}_4 \rightarrow \text{C}_2\text{H}_7\text{O}_5\text{P} + \text{H}_2\text{O} C2​H4​(OH)2​+H3​PO4​→C2​H7​O5​P+H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors where ethylene glycol and phosphoric acid are fed into the reactor at controlled rates. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid and other oxidation products.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

    Esterification: Acid catalysts like sulfuric acid are commonly used.

Major Products

    Oxidation: Phosphoric acid and ethylene glycol derivatives.

    Substitution: Various substituted phosphates.

    Esterification: Phosphate esters.

Scientific Research Applications

Biomedical Applications

Hydrogels for Tissue Engineering
2-Hydroxyethyl methacrylate (HEMA) is frequently used to create hydrogels for biomedical applications. Research has shown that copolymerizing HEMA with phosphate-containing monomers enhances cell adhesion and proliferation, critical for tissue engineering. A study demonstrated that incorporating ethylene glycol methacrylate phosphate (EGMP) into HEMA hydrogels improved their swelling properties and facilitated mineralization, making them suitable for bone tissue engineering applications .

Magnesium Phosphate Cements
Recent advancements have introduced composite cements based on magnesium phosphate modified with HEMA. These materials exhibit improved mechanical strength and reduced setting times compared to traditional formulations. The cytocompatibility of these modified cements has been evaluated using human osteoblast cell lines, showing promising results for orthopedic applications .

Food Safety Applications

Food Contact Materials
The safety assessment of 2-hydroxyethyl methacrylate phosphate as a monomer in food contact materials has been conducted to ensure consumer safety. It was concluded that HEMAP poses no safety concern when used in kitchen countertops and sinks intended for contact with food. The migration studies indicated that the substance's migration into food does not exceed regulatory limits, affirming its suitability for such applications .

Polymer Composites

Flame Retardancy in Rubber Composites
In polymer science, 2-hydroxyethyl methacrylate phosphate has been utilized to enhance the flame retardancy and thermal conductivity of styrene-butadiene rubber (SBR). A study found that composites containing boron nitride-doped HEMAP significantly improved thermal properties and reduced peak heat release rates during combustion tests. This advancement broadens the application range of SBR in industries requiring fire-resistant materials .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Biomedical Hydrogels Enhanced cell adhesion and mineralization in modified HEMA hydrogels.
Magnesium Phosphate Cements Improved mechanical properties and cytocompatibility for orthopedic use.
Food Safety No safety concerns for food contact applications; migration below limits.
Flame Retardant Composites Significant improvements in thermal conductivity and flame retardancy in SBR.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl phosphate involves its ability to participate in phosphate transfer reactions. It can act as a phosphate donor or acceptor in biochemical pathways, facilitating the transfer of phosphate groups to or from other molecules. This property is crucial in various metabolic processes and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycerol-2-Phosphate (C₃H₉O₆P)

  • Molecular Weight : 172.074 Da .
  • Structure : A triol phosphate with hydroxyl groups at positions 1 and 3 and a phosphate at position 2.
  • Applications :
    • Acts as a metabolic intermediate in lipid synthesis and glycolysis .
    • Used in biochemical assays to study enzyme kinetics (e.g., phosphatases) .
  • Key Differences :
    • Higher molecular weight and additional hydroxyl groups enhance solubility in polar solvents compared to 2-hydroxyethyl phosphate.
    • Broader role in lipid metabolism due to its glycerol backbone .

2-Hydroxyethyl Methacrylate Phosphate (C₇H₁₁O₇P)

  • Molecular Weight : ~238.12 Da (estimated from structure) .
  • Structure : Combines a methacrylate group (CH₂=C(CH₃)COO−) with a hydroxyethyl phosphate moiety.
  • Applications: Key monomer in dental adhesives and bioactive composites (e.g., Predicta Bioactive Bulk) due to its dual functionality: phosphate groups enhance mineral apatite formation, while methacrylate enables polymerization . Used in UV-curable coatings and resins .
  • Safety Profile: Limited cytotoxicity data; in vitro tests (e.g., bacterial reverse mutation, micronucleus assays) suggest low genotoxicity but require further biocompatibility studies for dental applications .
  • Key Differences :
    • Methacrylate group introduces crosslinking capability, unlike this compound.
    • Higher hydrophobicity due to the methacrylate chain .

2-Ethylhexyl Phosphate (C₈H₁₉O₄P)

  • Molecular Weight : 210.21 Da .
  • Structure : Branched alkyl chain (2-ethylhexyl) linked to a phosphate group.
  • Applications :
    • Industrial surfactant and metal extraction agent (e.g., in nuclear fuel processing) due to its lipophilic alkyl chain .
    • Component in flame retardants and plasticizers .
  • Safety Profile: Limited toxicological data; classified as an irritant in safety sheets .
  • Key Differences :
    • Branched alkyl chain increases lipid solubility, making it unsuitable for aqueous biochemical applications.
    • Lower reactivity in hydrogen bonding compared to hydroxyethyl derivatives .

Comparative Data Table

Property This compound Glycerol-2-Phosphate 2-Hydroxyethyl Methacrylate Phosphate 2-Ethylhexyl Phosphate
Molecular Formula C₂H₇O₅P C₃H₉O₆P C₇H₁₁O₇P C₈H₁₉O₄P
Molecular Weight 142.047 Da 172.074 Da ~238.12 Da 210.21 Da
Solubility High in water High in polar solvents Moderate in water, high in organics Low in water
Primary Applications Biochemical synthesis Lipid metabolism Dental materials, UV resins Surfactants, metal extraction
Reactivity High (phosphate) Moderate High (polymerizable) Low

Biological Activity

2-Hydroxyethyl phosphate (HEP) is a phosphonic acid derivative that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of HEP, focusing on its biochemical properties, metabolic pathways, and potential therapeutic implications.

This compound (C₂H₇O₅P) is characterized as a colorless, viscous liquid. Its structure includes a hydroxyl group attached to an ethyl group, which contributes to its reactivity and interaction with biological systems.

Biosynthesis and Metabolism

Research indicates that HEP serves as a key intermediate in the biosynthesis of various phosphonic acids. It is synthesized from phosphonoacetaldehyde through the action of metal-dependent alcohol dehydrogenases (ADHs) . These enzymes exhibit high substrate specificity and are crucial for the conversion of phosphonopyruvate to phosphonoacetaldehyde, ultimately leading to the production of HEP.

Table 1: Enzymatic Characteristics of ADHs Involved in HEP Biosynthesis

EnzymeSource OrganismKm (μM)kcat (s⁻¹)
FomCStreptomyces wedmorensis311.3
PhpCStreptomyces viridochromogenes1850.41
DhpGStreptomyces luridus4140.25

Biological Activity

The biological activity of HEP is multifaceted, encompassing anti-infective properties and potential roles in cellular signaling pathways.

Anti-Infective Properties

HEP has been studied for its role in antibiotic biosynthesis. Specifically, it is involved in the production of antibiotics such as fosfomycin and dehydrophos, which are effective against various bacterial strains . The conversion of phosphonopyruvate to HEP by specific ADHs has been shown to be a critical step in these biosynthetic pathways.

Toxicological Concerns

While HEP exhibits beneficial biological activities, it also raises concerns regarding human health and environmental impact. Studies have indicated that certain metabolites of HEP can accumulate in biological systems, leading to potential toxicity . Risk assessments have classified related compounds as having carcinogenic potential, necessitating careful evaluation of their use and exposure .

Table 2: Risk Assessment Summary for Related Phosphate Compounds

Compound NameCAS No.Aquatic PSHealth PS
Tris(2-chloroethyl) phosphate115-96-815.361.2
Tris(2-chloro-1-methylethyl) phosphate13674-84-510.558.1
Tris[2-chloro-1-(chloromethyl)ethyl] phosphate13674-87-842.639.8

Case Studies

  • Antibiotic Production : A study on the biosynthesis of fosfomycin demonstrated that feeding HEP to mutant strains blocked at specific enzymatic steps could restore antibiotic production, indicating its essential role in microbial metabolism .
  • Environmental Impact : Research has shown that HEP-related compounds persist in aquatic environments, raising concerns about their ecological effects and potential bioaccumulation in food chains .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 2-hydroxyethyl phosphate, and how can researchers optimize reaction yields?

this compound can be synthesized via esterification of phosphoric acid with ethylene glycol derivatives. Free radical polymerization is a common method for related phosphate esters, where reagents like potassium persulfate act as initiators . Optimization involves controlling stoichiometric ratios (e.g., phosphate-to-hydroxyl group ratios), reaction temperature (typically 60–80°C), and purification via column chromatography or recrystallization. Yield improvements may require inert atmospheres to prevent side reactions .

Q. How can researchers characterize the structural and purity profiles of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR identify phosphate ester linkages and confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂H₇O₅P, MW 142.047) and detects impurities .
  • FT-IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O) and ~1050 cm⁻¹ (P-O-C) confirm ester formation .
  • Elemental Analysis : Matches calculated vs. observed C, H, and P percentages .

Q. What are the critical stability considerations for this compound in aqueous solutions?

this compound hydrolyzes under acidic or alkaline conditions. Stability studies should:

  • Monitor pH (optimum ~6–8 using buffers like HEPES or phosphate) .
  • Assess temperature effects (hydrolysis accelerates >40°C) .
  • Use stabilizers like 2-mercaptoethanol to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in reactivity (e.g., ester hydrolysis rates or phosphorylation efficiency) may arise from:

  • Varied experimental conditions : Buffer ionic strength (e.g., 0.08 M HEPES vs. phosphate) impacts reaction kinetics .
  • Impurity profiles : Trace metals or residual solvents in synthesis can catalyze side reactions .
  • Analytical sensitivity : Use standardized protocols (e.g., HPLC with UV detection at 210 nm) to ensure reproducibility .

Q. What strategies are effective for designing environmentally benign derivatives of this compound with retained functionality?

Computational modeling (e.g., QSAR) can predict biodegradation pathways and toxicity. For example, di-n-butyl (2-hydroxyethyl) phosphate was redesigned to enhance flame-retardant properties while reducing bioaccumulation potential. Experimental validation includes:

  • OECD 301F biodegradation tests : Measure mineralization rates in aqueous systems .
  • Ecotoxicology assays : Assess acute toxicity using Daphnia magna or algal models .

Q. How can researchers mitigate interference from phosphate-containing buffers in enzymatic assays involving this compound?

Phosphate buffers (e.g., PBS) may compete with the compound’s phosphate group. Solutions include:

  • Alternative buffers : Use HEPES (pKa 7.5) or Tris-HCl for pH 7–8 systems .
  • Dialysis or filtration : Remove excess phosphate prior to assays.
  • Control experiments : Compare activity in phosphate vs. non-phosphate buffers to quantify interference .

Q. What advanced techniques are suitable for studying the interaction of this compound with biological macromolecules?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
  • X-ray Crystallography : Resolve 3D structures of protein complexes (e.g., T4 lysozyme in phosphate buffer systems) .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers or enzymes .

Q. Methodological Considerations

Q. How should researchers address challenges in quantifying trace levels of this compound in environmental samples?

  • Sample Preparation : Solid-phase extraction (SPE) with anion-exchange cartridges concentrates the analyte .
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOD <1 ppb) .
  • Matrix Effects : Use isotope-labeled internal standards (e.g., ²H₅-2-hydroxyethyl phosphate) for correction .

Q. What experimental designs are recommended for assessing the compound’s role in redox reactions?

  • Electrochemical Analysis : Cyclic voltammetry identifies oxidation/reduction potentials .
  • Spectrophotometric Assays : Monitor chromogenic changes (e.g., ferrozine for Fe²⁺ quantification in Fenton reactions) .
  • Control for Autoxidation : Include antioxidants (e.g., 50 mM 2-hydroxyethyl disulfide) in reaction mixtures .

Q. Data Interpretation and Validation

Q. How can researchers validate the reproducibility of phosphorylation efficiency studies involving this compound?

  • Blind Replicates : Perform triplicate experiments with independent preparations .
  • Cross-Lab Validation : Share samples with collaborating labs using harmonized protocols .
  • Statistical Analysis : Apply ANOVA or t-tests to assess inter-experiment variability .

Properties

IUPAC Name

2-hydroxyethyl dihydrogen phosphate
Source PubChem
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InChI

InChI=1S/C2H7O5P/c3-1-2-7-8(4,5)6/h3H,1-2H2,(H2,4,5,6)
Source PubChem
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InChI Key

PCIBVZXUNDZWRL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H7O5P
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Related CAS

25852-91-9
Record name Polyoxyethylene ether phosphate
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DSSTOX Substance ID

DTXSID6062046
Record name 2-Hydroxyethyl dihydrogen phosphate
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Molecular Weight

142.05 g/mol
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Physical Description

Liquid
Record name 1,2-Ethanediol, phosphate
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CAS No.

1892-26-8, 52012-13-2
Record name 1,2-Ethanediol, 1-(dihydrogen phosphate)
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Record name Hydroxyethyl phosphate
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Record name 1,2-Ethanediol, 1-(dihydrogen phosphate)
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Record name 2-Hydroxyethyl dihydrogen phosphate
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Record name 2-hydroxyethyl phosphate
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Record name HYDROXYETHYL PHOSPHATE
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Retrosynthesis Analysis

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